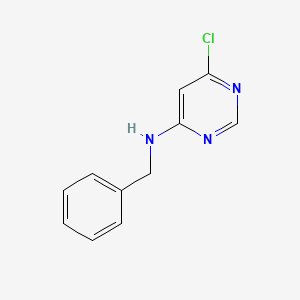

N-benzyl-6-chloropyrimidin-4-amine

Description

BenchChem offers high-quality N-benzyl-6-chloropyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-6-chloropyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-6-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-10-6-11(15-8-14-10)13-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARFPUIPIOPYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396203 | |

| Record name | N-benzyl-6-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61667-16-1 | |

| Record name | 6-Chloro-N-(phenylmethyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61667-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-benzyl-6-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-benzyl-6-chloropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-6-chloropyrimidin-4-amine is a synthetic pyrimidine (B1678525) derivative of interest in medicinal chemistry and drug discovery. As a member of the substituted pyrimidine class, it holds potential for diverse biological activities, leveraging a scaffold common to numerous therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical characteristics, spectral data, and reactivity. Detailed experimental protocols for its synthesis and potential biological evaluation are presented, alongside visualizations of key chemical transformations and logical workflows to aid researchers in their investigations of this compound and its analogs.

Chemical and Physical Properties

Table 1: Physicochemical Properties of N-benzyl-6-chloropyrimidin-4-amine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClN₃ | [1] |

| Molecular Weight | 219.67 g/mol | [1] |

| CAS Number | 61667-16-1 | |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | DMSO: 100 mg/mL (455.23 mM) | [1] |

| XlogP (Predicted) | 3.0 | |

| Storage | Solid: -20°C; In DMSO: -80°C (6 months) | [1] |

Spectral Data (Predicted)

Detailed experimental spectral data for N-benzyl-6-chloropyrimidin-4-amine are not widely published. However, based on the chemical structure and data from analogous compounds, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the benzyl (B1604629) and pyrimidine protons. The benzylic protons (CH₂) would likely appear as a singlet or a doublet (if coupled to the NH proton) around 4.5-4.8 ppm. The aromatic protons of the benzyl group would resonate in the range of 7.2-7.5 ppm. The pyrimidine ring protons would appear as distinct singlets, with the C5-H likely shifted downfield due to the influence of the adjacent nitrogen atoms and the chlorine atom.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzyl CH₂ | ~ 4.6 | d |

| Benzyl Aromatic H | ~ 7.2 - 7.4 | m |

| Pyrimidine C5-H | ~ 6.8 | s |

| Pyrimidine C2-H | ~ 8.4 | s |

| Amine NH | ~ 8.0 | t |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the rings.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Benzyl CH₂ | ~ 45 |

| Benzyl Aromatic C | ~ 127 - 139 |

| Pyrimidine C2 | ~ 158 |

| Pyrimidine C4 | ~ 162 |

| Pyrimidine C5 | ~ 108 |

| Pyrimidine C6 | ~ 160 |

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N Stretch (Pyrimidine) | 1600 - 1650 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry

In mass spectrometry, N-benzyl-6-chloropyrimidin-4-amine is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the benzyl group or cleavage of the pyrimidine ring.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 219/221 | [M]⁺ (Molecular ion with isotopic pattern for Cl) |

| 128 | [M - Benzyl]⁺ |

| 91 | [Benzyl]⁺ |

Reactivity and Stability

The chemical reactivity of N-benzyl-6-chloropyrimidin-4-amine is primarily dictated by the pyrimidine ring and the chloro substituent. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for further functionalization of the molecule. The amino group can also participate in various chemical transformations. The compound's stability is generally good under standard storage conditions, but it may be susceptible to degradation under harsh acidic or basic conditions, potentially through hydrolysis of the chloro group.

Experimental Protocols

Synthesis of N-benzyl-6-chloropyrimidin-4-amine

A plausible and efficient method for the synthesis of N-benzyl-6-chloropyrimidin-4-amine is the nucleophilic aromatic substitution of 4,6-dichloropyrimidine (B16783) with benzylamine (B48309).

Materials:

-

4,6-Dichloropyrimidine

-

Benzylamine

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexane (B92381), Ethyl Acetate)

Procedure:

-

To a solution of 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous THF, add triethylamine (1.2 equivalents).

-

Slowly add benzylamine (1.1 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, filter the mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield N-benzyl-6-chloropyrimidin-4-amine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

In-depth Technical Guide: The Role of N-benzyl-6-chloropyrimidin-4-amine as a Scaffold in Kinase Inhibitor Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of N-benzyl-6-chloropyrimidin-4-amine. Extensive research indicates that this compound is not an active therapeutic agent with a defined mechanism of action. Instead, it serves as a crucial chemical intermediate or scaffold in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors.[1][2][3][4][5] This guide will focus on the utility of the N-benzyl-6-chloropyrimidin-4-amine core in the development of these targeted therapies.

The Pyrimidine (B1678525) Scaffold in Drug Discovery

The pyrimidine ring system, a core component of N-benzyl-6-chloropyrimidin-4-amine, is considered a "privileged" structure in medicinal chemistry.[6] This is due to its prevalence in biologically active compounds and its ability to form key interactions with a variety of enzymatic targets. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8]

N-benzyl-6-chloropyrimidin-4-amine as a Synthetic Intermediate

N-benzyl-6-chloropyrimidin-4-amine is a valuable building block for medicinal chemists.[1] The chlorine atom at the 6-position is a reactive site, allowing for nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of various functional groups and the synthesis of a library of derivatives.[2] The benzylamine (B48309) moiety at the 4-position also provides a vector for structural modification.

The general workflow for utilizing N-benzyl-6-chloropyrimidin-4-amine and its analogs in the synthesis of more complex molecules is depicted below.

Kinase Inhibition: A Primary Target Class

A significant application of N-benzyl-6-chloropyrimidin-4-amine derivatives is in the development of protein kinase inhibitors.[2][3][6][9] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[6] The pyrimidine core of N-benzyl-6-chloropyrimidin-4-amine can act as a scaffold that mimics the adenine (B156593) base of ATP, allowing these inhibitors to compete for the ATP-binding site of kinases.[6]

Derivatives of N-benzyl-6-chloropyrimidin-4-amine have been investigated as inhibitors of several kinases, including:

-

Aurora Kinases: These are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.[2]

-

Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is found in various cancers.[3]

-

Protein Kinase CK2: This kinase is involved in a wide range of cellular processes, and its inhibition is being explored for anticancer and anti-inflammatory applications.[9]

The general signaling pathway through which many kinase inhibitors exert their effects is illustrated below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Benzyl-6-chloropyrimidin-4-amine |CAS 61667-16-1|DC Chemicals [dcchemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of N-benzyl-6-chloropyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-6-chloropyrimidin-4-amine is a synthetic molecule belonging to the pyrimidine (B1678525) class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules, including nucleic acids and various therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities of N-benzyl-6-chloropyrimidin-4-amine and its close structural analogs. The document details its potential as an anticancer agent, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes potential mechanisms of action through signaling pathway diagrams. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into this promising compound.

Introduction

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The structural versatility of the pyrimidine ring allows for extensive modification, enabling the fine-tuning of pharmacological profiles. The subject of this guide, N-benzyl-6-chloropyrimidin-4-amine, and its analogs, have emerged as compounds of interest, particularly in the realm of oncology. Research into structurally similar compounds has revealed potent inhibitory effects against various cancer cell lines and specific molecular targets, suggesting a potential therapeutic utility that warrants deeper exploration.[3][4]

Biological Activity and Therapeutic Potential

The primary biological activity associated with N-benzyl-6-chloropyrimidin-4-amine and its analogs is their potential as anticancer agents. While specific data for N-benzyl-6-chloropyrimidin-4-amine is limited in publicly accessible literature, a close structural analog, N-benzyl-2-amino-4-chloropyrimidine , has demonstrated significant cytotoxic effects against a panel of human cancer cell lines.

Anticancer Activity

Studies on N-benzyl-2-amino-4-chloropyrimidine have shown dose-dependent inhibition of cancer cell proliferation. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, have been determined for several cancer cell lines.

Table 1: Anticancer Activity of N-benzyl-2-amino-4-chloropyrimidine

| Compound ID | R Group (at C2) | Cell Line | Cancer Type | IC50 (µM) at 48h |

| 2a | N-benzyl | U-87 MG | Glioblastoma | 8.1 ± 0.5 |

| 2a | N-benzyl | MDA-MB-231 | Triple-Negative Breast Cancer | 5.2 ± 0.4 |

| 2a | N-benzyl | HT-29 | Colorectal Cancer | 7.5 ± 0.6 |

| 2a | N-benzyl | CAL27 | Oral Squamous Cell Carcinoma | 6.4 ± 0.3 |

Data sourced from a study on 2,4-disubstituted pyrimidine derivatives.

These results indicate that this class of compounds possesses potent anti-proliferative activity against diverse cancer types.

Potential Mechanisms of Action

The precise molecular targets of N-benzyl-6-chloropyrimidin-4-amine are not yet fully elucidated. However, based on the activities of structurally related pyrimidine derivatives, several potential mechanisms of action can be proposed:

-

Kinase Inhibition: Many pyrimidine-based molecules act as kinase inhibitors. They can competitively bind to the ATP-binding pocket of kinases, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

-

Deubiquitinase Inhibition: Research on N-benzyl-2-phenylpyrimidin-4-amine derivatives has identified them as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[3] Inhibition of this complex leads to increased monoubiquitinated PCNA (Ub-PCNA) levels, which can trigger apoptosis and reduce cell survival in cancer cells.[3] Given the structural similarity, it is plausible that N-benzyl-6-chloropyrimidin-4-amine could exert its anticancer effects through a similar mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of pyrimidine derivatives.

Synthesis of N-benzyl-6-chloropyrimidin-4-amine

A general method for the synthesis of N-substituted chloropyrimidines involves the nucleophilic substitution of a dichloropyrimidine with the corresponding amine.

-

Reaction: 4,6-dichloropyrimidine (B16783) is reacted with benzylamine (B48309) in a suitable solvent, such as ethanol (B145695) or isopropanol, often in the presence of a base like triethylamine (B128534) or diisopropylethylamine to neutralize the HCl generated during the reaction.

-

Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel.

-

Characterization: The structure of the final compound is confirmed using techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.

Caption: General workflow for the synthesis of N-benzyl-6-chloropyrimidin-4-amine.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of the test compound is prepared in DMSO. Serial dilutions are made in the complete cell culture medium and added to the cells. A vehicle control (medium with DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined.

Caption: Workflow of a typical MTT cytotoxicity assay.

Signaling Pathways

Based on the known mechanisms of action for related pyrimidine derivatives, the following signaling pathways are potential targets of N-benzyl-6-chloropyrimidin-4-amine.

Kinase Inhibition Pathway Leading to Apoptosis

If N-benzyl-6-chloropyrimidin-4-amine functions as a kinase inhibitor, it could block the phosphorylation cascade of a key signaling pathway, such as the PI3K/Akt or MAPK/ERK pathway, which are often dysregulated in cancer. Inhibition of these pathways can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of pro-apoptotic proteins (e.g., caspases), ultimately resulting in programmed cell death.

Caption: Potential kinase inhibition signaling pathway.

USP1/UAF1 Inhibition Pathway

Inhibition of the USP1/UAF1 deubiquitinase complex would lead to the accumulation of monoubiquitinated PCNA. This accumulation can stall DNA replication forks and induce DNA damage, which in turn activates cell cycle checkpoints and triggers apoptosis.

Caption: Potential USP1/UAF1 inhibition signaling pathway.

Conclusion and Future Directions

N-benzyl-6-chloropyrimidin-4-amine and its close analogs represent a promising class of compounds with demonstrated anticancer potential. The available data on a structurally similar compound suggests potent cytotoxic activity against a range of cancer cell lines. The proposed mechanisms of action, including kinase and deubiquitinase inhibition, offer exciting avenues for further investigation.

Future research should focus on:

-

Definitive Biological Evaluation: Comprehensive in vitro and in vivo studies are required to fully characterize the biological activity of N-benzyl-6-chloropyrimidin-4-amine.

-

Target Identification and Validation: Unraveling the precise molecular targets is crucial for understanding its mechanism of action and for rational drug design.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the N-benzyl-6-chloropyrimidin-4-amine scaffold will help in optimizing its potency, selectivity, and pharmacokinetic properties.

This technical guide provides a solid foundation for these future endeavors, highlighting the potential of N-benzyl-6-chloropyrimidin-4-amine as a lead compound in the development of novel anticancer therapies.

References

- 1. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

N-benzyl-6-chloropyrimidin-4-amine solubility profile

An In-depth Technical Guide to the Solubility Profile of N-benzyl-6-chloropyrimidin-4-amine

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility profile of N-benzyl-6-chloropyrimidin-4-amine. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document outlines the necessary experimental protocols and logical workflows to enable researchers to systematically establish its solubility characteristics. Understanding solubility is a critical prerequisite for advancing chemical entities through the drug discovery and development pipeline, impacting formulation, bioavailability, and the reliability of biological assay results.

Core Compound Profile

| IUPAC Name | N-benzyl-6-chloropyrimidin-4-amine |

| Synonyms | 4-Benzylamino-6-chloropyrimidine, N-Benzyl-6-chloro-4-pyrimidinamine |

| CAS Number | 61667-16-1[1] |

| Molecular Formula | C₁₁H₁₀ClN₃[2] |

| Molecular Weight | 219.67 g/mol [2] |

| Appearance | Assumed to be a solid powder at room temperature. |

Solubility Data Presentation

Due to the limited availability of public data, the following table is presented as a template for researchers to systematically record their experimental findings. It is recommended to determine the solubility in a range of solvents covering different polarity classes.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Observations |

| Polar Protic | Water | 25 | |||

| Methanol | 25 | ||||

| Ethanol | 25 | ||||

| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | ||||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | |||

| Dimethylformamide (DMF) | 25 | ||||

| Acetonitrile (ACN) | 25 | ||||

| Acetone | 25 | ||||

| Non-Polar | Toluene | 25 | |||

| Dichloromethane (DCM) | 25 | ||||

| Hexane | 25 |

Experimental Protocols

Precise and reproducible experimental methods are crucial for determining the solubility of a compound. The following protocols for qualitative and quantitative analysis are adapted from standard laboratory procedures.[3][4]

Qualitative Solubility Determination

This rapid method provides a preliminary assessment of solubility in various solvents, guiding the selection of solvents for quantitative analysis.[1][5]

Materials:

-

N-benzyl-6-chloropyrimidin-4-amine

-

Small test tubes (e.g., 13x100 mm)

-

Spatula

-

Vortex mixer

-

Selection of solvents (as per the table above)

Procedure:

-

Add approximately 1-2 mg of N-benzyl-6-chloropyrimidin-4-amine to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution against a contrasting background.

-

Record the observation using the following descriptors:

-

Very Soluble: The solid dissolves completely, and the solution is clear.

-

Soluble: The solid dissolves completely.

-

Sparingly Soluble: A small portion of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2][6][7]

Materials:

-

N-benzyl-6-chloropyrimidin-4-amine

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable glass vessels with secure caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of N-benzyl-6-chloropyrimidin-4-amine (e.g., 2-5 mg) to a vial containing a known volume of the selected solvent (e.g., 1-2 mL). The key is to ensure undissolved solid remains after equilibration.[6]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After incubation, let the vials stand to allow the excess solid to settle.

-

To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed or carefully filter the supernatant using a syringe filter. This step is critical to avoid aspirating solid particles.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of N-benzyl-6-chloropyrimidin-4-amine of known concentrations in the same solvent.

-

Accurately dilute the saturated supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis method.

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in the desired units (e.g., mg/mL or µM).

-

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the study and application of N-benzyl-6-chloropyrimidin-4-amine.

References

An In-depth Technical Guide to N-benzyl-6-chloropyrimidin-4-amine Structural Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of N-benzyl-6-chloropyrimidin-4-amine and its structural analogs. The focus is on compounds targeting the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies. This document includes detailed experimental protocols, quantitative biological data, and visual diagrams of relevant signaling pathways and experimental workflows to aid in the research and development of novel therapeutics based on this chemical scaffold.

Introduction

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-benzyl-6-chloropyrimidin-4-amine and its derivatives have emerged as a promising class of molecules with diverse therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1] A significant area of interest is their ability to inhibit the deubiquitinating enzyme Ubiquitin-Specific Protease 1 (USP1) in complex with its cofactor USP1-Associated Factor 1 (UAF1). The USP1/UAF1 complex is a key regulator of the DNA damage response (DDR) and has been identified as a promising target for cancer therapy.[2]

This guide will delve into the structure-activity relationships of a closely related series of potent USP1/UAF1 inhibitors, the N-benzyl-2-phenylpyrimidin-4-amine derivatives, as a case study to inform the design of novel analogs based on the N-benzyl-6-chloropyrimidin-4-amine core.

Data Presentation: Structure-Activity Relationship of N-benzyl-2-phenylpyrimidin-4-amine Analogs as USP1/UAF1 Inhibitors

The following tables summarize the in vitro inhibitory activity of selected N-benzyl-2-phenylpyrimidin-4-amine analogs against the USP1/UAF1 deubiquitinase complex. The data, presented as IC50 values, are extracted from the seminal work of Dexheimer et al. (2014) in the Journal of Medicinal Chemistry.[3][4] These analogs share the core N-benzylpyrimidin-4-amine scaffold with the titular compound, with the 6-chloro substituent being replaced by various phenyl groups. This data provides valuable insights into the structural requirements for potent USP1/UAF1 inhibition.

Table 1: USP1-UAF1 Inhibition of Initial Analogs [3]

| Compound | R Group (at 2-position) | IC50 (µM) |

| 1 | 2-thienyl | 7.9 |

| 3 | phenyl | 3.1 |

| 4 | 4-fluorophenyl | 3.2 |

| 5 | 4-chlorophenyl | 2.5 |

| 6 | 4-bromophenyl | 2.0 |

| 7 | 4-(trifluoromethyl)phenyl | 1.5 |

| 8 | 4-methylphenyl | 4.1 |

| 9 | 4-methoxyphenyl | 5.2 |

| 10 | 3-chlorophenyl | 2.8 |

| 16 | 4-pyridyl | 1.9 |

| 17 | 3-pyridyl | 1.1 |

Table 2: USP1-UAF1 Inhibition of Analogs with Modifications on the 2-Phenyl Ring [3]

| Compound | R Group (at 2-position) | IC50 (µM) |

| 22 | 2-fluorophenyl | 1.5 |

| 23 | 2-chlorophenyl | 0.98 |

| 24 | 2-bromophenyl | 0.85 |

| 25 | 2-(trifluoromethyl)phenyl | 0.25 |

| 26 | 2-methylphenyl | 1.2 |

| 27 | 2-methoxyphenyl | 2.1 |

| 28 | 3-(trifluoromethyl)phenyl | 2.4 |

| 29 | 4-(trifluoromethyl)phenyl | 1.5 |

Table 3: USP1-UAF1 Inhibition of Analogs with Core Scaffold Modifications [3]

| Compound | Core Scaffold | R Group (at 2-position) | IC50 (µM) |

| 37 | pyrimidine | 2-(trifluoromethyl)phenyl | 0.25 |

| 38 | 5-methylpyrimidine | 2-(trifluoromethyl)phenyl | 0.070 |

Table 4: USP1-UAF1 Inhibition of Optimized Analogs (including ML323) [3]

| Compound | Core Scaffold | R Group (at 2-position) | R' Group (on N-benzyl) | IC50 (µM) |

| 54 | 5-methylpyrimidine | 2-(trifluoromethyl)phenyl | H | 0.070 |

| 55 | 5-methylpyrimidine | 2-(trifluoromethyl)phenyl | 4-fluoro | 0.065 |

| 56 | 5-methylpyrimidine | 2-(trifluoromethyl)phenyl | 4-chloro | 0.050 |

| 57 | 5-methylpyrimidine | 2-(trifluoromethyl)phenyl | 4-bromo | 0.045 |

| 70 (ML323) | 5-methylpyrimidine | 3-pyridyl | 2-(trifluoromethyl)phenyl | 0.076 |

Experimental Protocols

General Synthesis of N-benzyl-2-phenylpyrimidin-4-amine Analogs

The synthesis of N-benzyl-2-phenylpyrimidin-4-amine analogs typically starts from a dichloropyrimidine precursor. A common route involves a sequential nucleophilic aromatic substitution (SNAr) reaction.

Step 1: Synthesis of N-benzyl-6-chloro-2-phenylpyrimidin-4-amine

A solution of 2,4-dichloro-6-phenylpyrimidine (B1267630) (1.0 equiv) in a suitable solvent such as ethanol (B145695) or isopropanol (B130326) is treated with benzylamine (B48309) (1.1 equiv) and a base like N,N-diisopropylethylamine (DIPEA) (1.2 equiv). The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the product is isolated by filtration or extraction.[5]

Step 2: Suzuki Coupling for 2-Aryl Substitution (Alternative Route)

Alternatively, starting from 2,4,6-trichloropyrimidine, the 4-position can be selectively substituted with benzylamine. The resulting N-benzyl-2,6-dichloropyrimidin-4-amine can then undergo a Suzuki coupling reaction with a desired arylboronic acid to introduce the 2-phenyl substituent.

A mixture of N-benzyl-2,6-dichloropyrimidin-4-amine (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv), and a base like sodium carbonate (2.0 equiv) in a solvent system such as a mixture of toluene, ethanol, and water is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the product is extracted and purified by column chromatography.

USP1/UAF1 Deubiquitinase Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibitory activity of compounds against the USP1/UAF1 complex.[6]

Materials:

-

Recombinant human USP1/UAF1 complex

-

Ubiquitin-Rhodamine110-Glycine (Ub-Rho) substrate

-

Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT

-

Test compounds dissolved in DMSO

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of the USP1/UAF1 complex in the assay buffer.

-

Add the USP1/UAF1 solution to the wells of a 384-well plate.

-

Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding the Ub-Rho substrate to all wells.

-

Monitor the increase in fluorescence intensity over time using a plate reader (excitation/emission ~485/535 nm).

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each compound concentration relative to the positive control.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Monoubiquitinated PCNA (Ub-PCNA)

This protocol is used to assess the cellular activity of USP1/UAF1 inhibitors by measuring the level of monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA), a key substrate of USP1.[3][7]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PCNA and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells (e.g., a non-small cell lung cancer cell line like H1299) with the test compounds at the desired concentrations for a specified time. Harvest the cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C. The antibody will detect both unmodified PCNA and the higher molecular weight Ub-PCNA.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities for PCNA and Ub-PCNA. An increase in the ratio of Ub-PCNA to total PCNA in compound-treated cells compared to the control indicates inhibition of USP1/UAF1 activity. The membrane can be stripped and re-probed with an anti-GAPDH antibody to confirm equal protein loading.

Mandatory Visualization

USP1/UAF1 Signaling Pathway in DNA Damage Response

Caption: USP1/UAF1 signaling pathway in the DNA damage response.

General Experimental Workflow for Synthesis and Evaluation

Caption: General workflow for synthesis and biological evaluation.

Logical Diagram for Troubleshooting Low Reaction Yield

References

- 1. benchchem.com [benchchem.com]

- 2. Deubiquitinases: Pro-oncogenic Activity and Therapeutic Targeting in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Publications | Zhuang Research Group [zhuanggroup.chem.udel.edu]

- 5. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western blot protocol | Abcam [abcam.com]

Spectroscopic and Synthetic Profile of N-benzyl-6-chloropyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the pyrimidine (B1678525) derivative, N-benzyl-6-chloropyrimidin-4-amine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a predictive spectroscopic profile based on analogous compounds and established principles of NMR, mass spectrometry, and infrared spectroscopy. Detailed, generalized experimental protocols for the synthesis and spectroscopic analyses are also provided to guide researchers in their work with this and similar compounds.

Chemical Structure and Properties

-

IUPAC Name: N-benzyl-6-chloropyrimidin-4-amine

-

Molecular Formula: C₁₁H₁₀ClN₃[1]

-

Molecular Weight: 219.67 g/mol [2]

-

Monoisotopic Mass: 219.05632 Da[1]

-

CAS Number: 61667-16-1

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-benzyl-6-chloropyrimidin-4-amine. These predictions are derived from the analysis of structurally similar compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | Singlet | 1H | H-2 (pyrimidine ring) |

| ~7.3-7.4 | Multiplet | 5H | Phenyl-H |

| ~6.5 | Singlet | 1H | H-5 (pyrimidine ring) |

| ~5.8 | Broad Singlet | 1H | NH |

| ~4.6 | Doublet | 2H | CH₂ |

Rationale: The chemical shifts are estimated based on data for N-benzylaniline derivatives and other substituted pyrimidines. The pyrimidine protons are expected to be in the aromatic region, with the proton at position 2 being the most downfield. The phenyl protons will appear as a multiplet, and the benzylic protons as a doublet coupled to the NH proton. The NH proton signal is expected to be broad.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C-4 (pyrimidine ring) |

| ~161 | C-6 (pyrimidine ring) |

| ~158 | C-2 (pyrimidine ring) |

| ~138 | Quaternary Phenyl-C |

| ~129 | Phenyl-C |

| ~128 | Phenyl-C |

| ~127 | Phenyl-C |

| ~101 | C-5 (pyrimidine ring) |

| ~46 | CH₂ |

Rationale: The carbon atoms of the pyrimidine ring are expected at the lower end of the aromatic region. The carbons attached to chlorine and nitrogen (C-6 and C-4) will be significantly downfield. The phenyl carbons will appear in their characteristic region, and the benzylic carbon will be in the aliphatic region.

Table 3: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 219/221 | 100/33 | [M]⁺/[M+2]⁺ (presence of Cl) |

| 128 | Moderate | [M - C₆H₅CH₂]⁺ |

| 91 | High | [C₆H₅CH₂]⁺ (tropylium ion) |

Rationale: The mass spectrum is expected to show a molecular ion peak with a characteristic 3:1 isotopic pattern for the presence of a chlorine atom. The most significant fragmentation is likely to be the cleavage of the benzyl (B1604629) group, leading to a prominent peak at m/z 91.

Table 4: Predicted IR Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Medium | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch |

| ~1620 | Strong | C=N stretch (pyrimidine ring) |

| ~1580 | Strong | C=C stretch (pyrimidine ring) |

| ~1500, ~1450 | Medium | C=C stretch (phenyl ring) |

| ~800 | Strong | C-Cl stretch |

Rationale: The IR spectrum is expected to show a characteristic N-H stretching band. Aromatic and aliphatic C-H stretches will also be present. The C=N and C=C stretching vibrations of the pyrimidine ring and the C=C stretching of the phenyl ring will appear in the 1620-1450 cm⁻¹ region. A strong absorption corresponding to the C-Cl bond is also anticipated.

Experimental Protocols

Synthesis of N-benzyl-6-chloropyrimidin-4-amine

This protocol describes a plausible method for the synthesis of N-benzyl-6-chloropyrimidin-4-amine via nucleophilic aromatic substitution.

Materials:

-

Triethylamine (B128534) (or other non-nucleophilic base)

-

Anhydrous acetonitrile (B52724) (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.1 eq).

-

To this stirred solution, add benzylamine (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford N-benzyl-6-chloropyrimidin-4-amine.

General Spectroscopic Methods

The following are general procedures for obtaining the spectroscopic data.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

-

Samples are prepared by dissolving 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.[3][4][5]

-

Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

3.2.2 Mass Spectrometry (MS)

-

Electron Ionization (EI) mass spectra are obtained using a mass spectrometer with an electron energy of 70 eV.[6][7]

-

The sample is introduced via a direct insertion probe.

-

The mass-to-charge ratio (m/z) and relative abundance of the ions are recorded.[8][9][10]

3.2.3 Infrared (IR) Spectroscopy

-

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Solid samples are prepared as potassium bromide (KBr) pellets by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk.[11]

-

The spectrum is recorded in the 4000-400 cm⁻¹ range.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of N-benzyl-6-chloropyrimidin-4-amine.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

- 1. PubChemLite - N-benzyl-6-chloropyrimidin-4-amine (C11H10ClN3) [pubchemlite.lcsb.uni.lu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. How To [chem.rochester.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 11. pubs.acs.org [pubs.acs.org]

N-benzyl-6-chloropyrimidin-4-amine: A Technical Guide for Drug Development Professionals

CAS Number: 61667-16-1

This technical guide provides an in-depth overview of N-benzyl-6-chloropyrimidin-4-amine, a pyrimidine (B1678525) derivative with significant potential in therapeutic research, particularly in the field of oncology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its synthesis, biological activities, and potential mechanisms of action.

Chemical and Physical Properties

N-benzyl-6-chloropyrimidin-4-amine is a solid, white to off-white compound.[1] Key quantitative data for this molecule are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 61667-16-1 | [1] |

| Molecular Formula | C₁₁H₁₀ClN₃ | [1] |

| Molecular Weight | 219.67 g/mol | [1] |

| Appearance | Solid | [1] |

| Color | White to off-white | [1] |

Synthesis

Proposed Synthetic Pathway

The synthesis of N-benzyl-6-chloropyrimidin-4-amine can be logically achieved by reacting 4,6-dichloropyrimidine (B16783) with benzylamine (B48309). The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring compared to the 6-position facilitates a selective monosubstitution.

Caption: Proposed synthesis of N-benzyl-6-chloropyrimidin-4-amine.

Experimental Protocol: General Method for Synthesis of N-substituted-6-chloropyrimidin-4-amines

This protocol is a generalized procedure based on the synthesis of similar pyrimidine derivatives.

Materials:

-

4,6-Dichloropyrimidine

-

Benzylamine

-

Anhydrous solvent (e.g., ethanol, isopropanol, or dimethylformamide)

-

Base (e.g., triethylamine (B128534) or diisopropylethylamine)

-

Reaction vessel with a reflux condenser and stirring apparatus

-

Standard laboratory glassware for workup and purification

-

Purification system (e.g., column chromatography or recrystallization)

Procedure:

-

In a clean, dry reaction vessel, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the base (1.1-1.5 equivalents) to the solution and stir.

-

Slowly add benzylamine (1.0-1.1 equivalents) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux (temperature will depend on the solvent used) and maintain for several hours (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Mechanism of Action

Derivatives of N-benzyl-pyrimidin-4-amine have shown significant promise as anticancer agents. Research has demonstrated a strong correlation between the inhibition of the USP1/UAF1 deubiquitinase complex and the cytotoxic effects of these compounds in non-small cell lung cancer cells.[2]

USP1/UAF1 Inhibition

The ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, plays a critical role in the DNA damage response by deubiquitinating key proteins such as PCNA and FANCD2.[2] Inhibition of this complex leads to an accumulation of ubiquitinated forms of these proteins, which can impair DNA repair mechanisms and ultimately induce apoptosis in cancer cells. N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, nanomolar inhibitors of the USP1/UAF1 complex.[2]

References

Potential Therapeutic Targets of N-benzyl-6-chloropyrimidin-4-amine: A Technical Guide for Drug Discovery

Disclaimer: This document outlines the potential therapeutic targets of N-benzyl-6-chloropyrimidin-4-amine based on the biological activities of structurally analogous compounds. As of December 2025, direct experimental data on the specific biological targets of N-benzyl-6-chloropyrimidin-4-amine is limited in the public domain. The information presented herein is intended for researchers, scientists, and drug development professionals as a guide for hypothesis generation and future investigation.

Introduction

N-benzyl-6-chloropyrimidin-4-amine is a synthetic molecule belonging to the pyrimidine (B1678525) class of compounds. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved therapeutics. The versatile nature of the pyrimidine ring allows for diverse substitutions, leading to a broad spectrum of pharmacological activities. While N-benzyl-6-chloropyrimidin-4-amine itself is not extensively characterized in publicly available literature, analysis of its structural analogs provides valuable insights into its potential mechanisms of action and therapeutic targets. This technical guide consolidates the available information on structurally related pyrimidine derivatives to postulate the potential therapeutic applications of N-benzyl-6-chloropyrimidin-4-amine.

Potential Therapeutic Areas and Targets

Based on the established activities of structurally similar pyrimidine derivatives, N-benzyl-6-chloropyrimidin-4-amine may exhibit efficacy in several therapeutic areas, primarily in oncology and inflammatory diseases. The core structure, featuring a benzyl (B1604629) group and a chloro-substituent on the pyrimidine ring, is common in compounds targeting key cellular signaling pathways.

Oncology

The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents. Structurally related molecules to N-benzyl-6-chloropyrimidin-4-amine have been shown to target several key proteins involved in cancer progression.

-

USP1/UAF1 Deubiquitinase Complex: Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex.[1][2] This complex is a critical regulator of the DNA damage response, and its inhibition can lead to increased DNA damage in cancer cells, ultimately triggering apoptosis.[1][2] The inhibition of USP1/UAF1 by these compounds demonstrates a strong correlation with decreased cell survival in non-small cell lung cancer cells.[1]

-

B-Cell Lymphoma 6 (BCL6): N-phenyl-4-pyrimidinamine derivatives have been synthesized as potent inhibitors of BCL6, a transcriptional repressor that is an oncogenic driver in lymphoid malignancies.[3] Inhibition of the BCL6 protein-protein interaction with its corepressors by these pyrimidine derivatives leads to the reactivation of BCL6 target genes, effectively inhibiting the proliferation of diffuse large B-cell lymphoma (DLBCL) cells both in vitro and in vivo.[3]

-

Kinase Inhibition: The pyrimidine core can act as a hinge-binding motif for various protein kinases. While specific kinase targets for N-benzyl-6-chloropyrimidin-4-amine are not identified, related pyrimidine derivatives have shown inhibitory activity against a range of kinases, suggesting a potential for N-benzyl-6-chloropyrimidin-4-amine to function as a kinase inhibitor.[4]

Inflammatory Diseases

Chronic inflammation is a key component of many diseases, and targeting inflammatory pathways is a major focus of drug discovery.

-

Cyclooxygenase-2 (COX-2): Certain 4,6-disubstituted pyrimidin-2-amine derivatives have been designed and evaluated as selective COX-2 inhibitors.[5] COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a validated strategy for the treatment of inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Infectious Diseases

The pyrimidine nucleus is also found in various antimicrobial and antiviral agents.[6] While no direct data exists for N-benzyl-6-chloropyrimidin-4-amine, some 2,4-diamino-5-benzylpyrimidine derivatives have demonstrated high in vitro antibacterial activity against anaerobic organisms.[7]

Quantitative Data from Structurally Similar Compounds

The following tables summarize the biological activity of pyrimidine derivatives that are structurally related to N-benzyl-6-chloropyrimidin-4-amine. This data is provided to offer a comparative context for potential potency.

Table 1: USP1/UAF1 Inhibitory Activity of N-benzyl-2-phenylpyrimidin-4-amine Derivatives

| Compound | USP1/UAF1 IC50 (nM) | Cell Line | Effect | Reference |

| ML323 | <100 | Non-small cell lung cancer | Increased monoubiquitinated PCNA, decreased cell survival | [1][2] |

Table 2: BCL6 Inhibitory Activity of N-Phenyl-4-pyrimidinamine Derivatives

| Compound | BCL6 Inhibition | Cell Line | Effect | Reference |

| 14j | Potent | Diffuse large B-cell lymphoma (DLBCL) | Inhibition of cell proliferation, suppression of tumor growth in vivo | [3] |

Table 3: COX-2 Inhibitory Activity of Pyrimidine Derivatives

| Compound Class | COX-2 IC50 (µM) | Key Structural Features | Reference |

| Pyrimidine-based sulfonamide phenyl derivatives | 0.0127 - 0.67 | Sulfonamide phenyl pharmacophore | [5] |

Experimental Protocols

The following are generalized experimental protocols for assessing the potential biological activities of N-benzyl-6-chloropyrimidin-4-amine, based on methodologies used for structurally similar compounds.

MTT Assay for Cytotoxicity

This protocol is a general method for evaluating the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

N-benzyl-6-chloropyrimidin-4-amine

-

Human cancer cell lines (e.g., A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of N-benzyl-6-chloropyrimidin-4-amine in cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for 48-72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the kinase inhibitory potential of a compound.

Materials:

-

N-benzyl-6-chloropyrimidin-4-amine

-

Recombinant protein kinase

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Multi-well plates (e.g., 384-well)

-

Plate reader

Procedure:

-

Prepare serial dilutions of N-benzyl-6-chloropyrimidin-4-amine in the appropriate buffer.

-

In a multi-well plate, add the kinase, the test compound, and the kinase substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature for the specific kinase.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be modulated by N-benzyl-6-chloropyrimidin-4-amine and a general workflow for its biological evaluation.

Caption: Hypothesized inhibition of the USP1/UAF1 deubiquitinase complex.

Caption: General workflow for the preclinical development of a novel compound.

Conclusion

While direct experimental evidence for the therapeutic targets of N-benzyl-6-chloropyrimidin-4-amine is currently lacking, the analysis of its structural analogs strongly suggests several promising avenues for investigation. The presence of the N-benzyl and 6-chloro substitutions on the pyrimidine ring points towards potential anticancer and anti-inflammatory activities through the inhibition of targets such as the USP1/UAF1 complex, BCL6, various kinases, and COX-2. Future research should focus on the direct biological evaluation of N-benzyl-6-chloropyrimidin-4-amine against a panel of these potential targets and in relevant cellular and in vivo models. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for initiating such studies. The versatile pharmacology of the substituted pyrimidine scaffold makes N-benzyl-6-chloropyrimidin-4-amine a promising candidate for further drug discovery and development efforts.

References

- 1. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N-benzyl-6-chloropyrimidin-4-amine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a cornerstone in the design of kinase inhibitors, largely due to its structural resemblance to the adenine (B156593) core of ATP, enabling it to effectively compete for the ATP-binding site of a wide range of protein kinases.[1][2][3][4] N-benzyl-6-chloropyrimidin-4-amine is a versatile starting material and key intermediate in the synthesis of a diverse array of substituted pyrimidine derivatives for screening as potential kinase inhibitors. The presence of a reactive chlorine atom at the 6-position allows for facile derivatization through various cross-coupling reactions and nucleophilic aromatic substitutions, providing a strategic entry point to modulate potency, selectivity, and pharmacokinetic properties. The N-benzyl group can serve as a crucial pharmacophoric element, potentially interacting with hydrophobic regions within the kinase active site.

These application notes provide a comprehensive overview of the synthetic utility of N-benzyl-6-chloropyrimidin-4-amine in the generation of kinase inhibitor libraries. Detailed protocols for key synthetic transformations and subsequent biological evaluation are presented to guide researchers in the exploration of this valuable chemical scaffold.

Applications in Kinase Inhibitor Synthesis

N-benzyl-6-chloropyrimidin-4-amine is an ideal precursor for the synthesis of kinase inhibitors targeting a variety of signaling pathways implicated in cancer and other diseases. The 6-chloro position is readily functionalized to introduce diverse chemical moieties that can interact with specific amino acid residues in the kinase ATP-binding pocket, thereby influencing the inhibitor's potency and selectivity profile.

Key Synthetic Strategies:

-

Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed Suzuki-Miyaura coupling reaction is a powerful method for introducing aryl or heteroaryl substituents at the 6-position of the pyrimidine ring. This allows for the exploration of a wide range of aromatic systems to optimize interactions with the kinase active site.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the introduction of a variety of amine-containing fragments at the 6-position, providing access to compounds with diverse hydrogen-bonding capabilities and physicochemical properties.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the 6-chloro substituent by various nucleophiles, such as amines, thiols, and alkoxides. This straightforward approach allows for the rapid generation of analog libraries.

Quantitative Data of Representative Pyrimidine-Based Kinase Inhibitors

While specific inhibitory data for direct derivatives of N-benzyl-6-chloropyrimidin-4-amine are not extensively published, the following tables summarize the activities of structurally related pyrimidine-based inhibitors against key kinase targets. This data illustrates the potential potency that can be achieved with this class of compounds.

Table 1: Inhibitory Activity of Representative Pyrimidine-Based Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Reference Compound Example |

| 2,4-Diaminopyrimidines | Aurora A | <200 | MLN8237 (Alisertib) |

| Pyrazolo[3,4-d]pyrimidines | CDK2 | 190 | Compound 17 |

| 4-Aminopyrimidines | Src | 3-6 | PP1/PP2 |

| Thieno[2,3-d]pyrimidines | CK2 | 8 | NHTP33 |

Table 2: Antiproliferative Activity of Representative Pyrimidine-Based Kinase Inhibitors

| Compound Class | Cell Line | GI50 (µM) | Reference Compound Example |

| Quinazoline-pyrimidines | HT-29 (Colon Cancer) | 10.64 | SM-8 |

| Pyrimidine-based | NCI-H446 (SCLC) | <0.2 | Compound 25 |

Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-N-benzylpyrimidin-4-amine Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-benzyl-6-chloropyrimidin-4-amine with various arylboronic acids.

Materials:

-

N-benzyl-6-chloropyrimidin-4-amine

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.05 equivalents)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equivalents)

-

Potassium carbonate (K2CO3) (3 equivalents)

-

Water

Procedure:

-

To a reaction vessel, add N-benzyl-6-chloropyrimidin-4-amine (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)2 (0.05 equivalents), SPhos (0.1 equivalents), and K2CO3 (3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 6-aryl-N-benzylpyrimidin-4-amine derivative.

Protocol 2: Synthesis of 6-(Substituted-amino)-N-benzylpyrimidin-4-amine Derivatives via Buchwald-Hartwig Amination

This protocol provides a general method for the synthesis of N6-substituted pyrimidine derivatives from N-benzyl-6-chloropyrimidin-4-amine and a primary or secondary amine.

Materials:

-

N-benzyl-6-chloropyrimidin-4-amine

-

Amine (1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)

-

Xantphos (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) (2 equivalents)

-

Toluene (B28343) or 1,4-Dioxane (anhydrous)

Procedure:

-

In an oven-dried reaction vessel, combine N-benzyl-6-chloropyrimidin-4-amine (1 equivalent), Pd2(dba)3 (0.02 equivalents), Xantphos (0.04 equivalents), and NaOtBu (2 equivalents).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add anhydrous toluene or 1,4-dioxane, followed by the amine (1.5 equivalents).

-

Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to yield the target 6-(substituted-amino)-N-benzylpyrimidin-4-amine derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (General Procedure)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (e.g., a peptide or protein)

-

Synthesized pyrimidine derivative (test compound)

-

ATP (at or near the Km concentration for the specific kinase)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a microplate, add the kinase, substrate, and test compound at various concentrations to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at the optimal temperature (typically 30 °C or 37 °C) for a predetermined time.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: Synthetic workflow for kinase inhibitor development.

Caption: Kinase signaling pathway and point of inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Benzyl-6-chloropyrimidin-4-amine |CAS 61667-16-1|DC Chemicals [dcchemicals.com]

Application Notes and Protocols for Cytotoxicity Assessment of N-benzyl-6-chloropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of N-benzyl-6-chloropyrimidin-4-amine on cultured mammalian cells. The primary method detailed is the widely used MTT assay for cell viability, which is a reliable initial screen for cytotoxic potential. Additionally, protocols for complementary assays, namely the LDH release assay for membrane integrity and an Annexin V-based apoptosis assay, are provided to enable a more comprehensive understanding of the compound's mechanism of cell death.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from an MTT cytotoxicity assay of N-benzyl-6-chloropyrimidin-4-amine on a cancer cell line (e.g., A549) after a 48-hour incubation period. The IC50 value, the concentration at which 50% of cell viability is inhibited, is a key metric derived from this data.

| N-benzyl-6-chloropyrimidin-4-amine Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0% |

| 1 | 1.102 | 0.075 | 87.9% |

| 5 | 0.876 | 0.061 | 69.8% |

| 10 | 0.633 | 0.048 | 50.5% |

| 25 | 0.315 | 0.033 | 25.1% |

| 50 | 0.158 | 0.021 | 12.6% |

| 100 | 0.079 | 0.015 | 6.3% |

| IC50 (µM) | ~10 |

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.[1][2] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

N-benzyl-6-chloropyrimidin-4-amine

-

Mammalian cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom sterile microplates

-

Multi-channel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of N-benzyl-6-chloropyrimidin-4-amine in DMSO.

-

Perform serial dilutions of the compound in a complete culture medium to achieve final desired concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

After the 4-hour incubation, carefully remove the medium.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other values.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the % cell viability against the compound concentration and determine the IC50 value.

-

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[4][5]

Materials:

-

Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or Abcam)

-

Treated cells in a 96-well plate (prepared as in the MTT assay)

-

Lysis solution (often provided in the kit) for maximum LDH release control

-

Stop solution (often provided in the kit)

-

Microplate reader

Protocol:

-

Prepare Controls:

-

Spontaneous LDH release: Supernatant from untreated (vehicle control) cells.

-

Maximum LDH release: Add lysis solution to untreated cells 30-45 minutes before the end of the incubation period.

-

Background control: Culture medium without cells.

-

-

Sample Collection:

-

After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.

-

Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Data Acquisition:

-

Add the stop solution if required by the kit protocol.

-

Measure the absorbance at the recommended wavelength (typically 490 nm).[6]

-

-

Data Analysis:

-

Subtract the background control absorbance from all other readings.

-

Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

-

Apoptosis Assay using Annexin V and Propidium Iodide (PI)